1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime typically involves the reaction of 1-methylindole with phenylacetaldehyde oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methylindole derivatives: These compounds share a similar indole structure and exhibit comparable biological activities.
Phenylethylidene derivatives: These compounds have a similar phenylethylidene moiety and are used in similar applications.
Uniqueness
What sets 1-(1-methyl-1H-indol-3-yl)-2-phenylethanone oxime apart from other similar compounds is its unique combination of the indole and phenylethylidene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(NE)-N-[1-(1-methylindol-3-yl)-2-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-17(14)19)16(18-20)11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3/b18-16+ |
InChI Key |
NBBRBCNWJLUMIY-FBMGVBCBSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C(=N/O)/CC3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)CC3=CC=CC=C3 |
Origin of Product |
United States |
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